molecular formula C12H10N4OS B14915879 N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14915879
M. Wt: 258.30 g/mol
InChI Key: LJSDFMLUSZTKGL-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide (CAS 1031072-43-1) is a high-purity synthetic compound with a molecular weight of 258.30 g/mol and a molecular formula of C12H10N4OS . This chemical features a 1,2,3-thiadiazole core, a heterocyclic scaffold of significant interest in agrochemical research . Patented literature indicates that 1,2,3-thiadiazole carboxamide derivatives are investigated for their potential as protecting agents for crops, demonstrating activity against undesired phytopathogenic microorganisms such as fungi, bacteria, and nematodes . While its isomer, 1,3,4-thiadiazole, is widely documented for its cytotoxic properties and potential in anticancer agent development , this specific 1,2,3-thiadiazole derivative presents a distinct profile for agricultural science applications. Researchers value this compound for designing novel crop protection strategies. The product has a logP of 2.47, indicating moderate lipophilicity, and is characterized as having one hydrogen bond donor and four hydrogen bond acceptors . This compound is provided with a guaranteed purity of 98% and is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate precautions. It may cause skin and serious eye irritation, and may be harmful if swallowed or cause respiratory irritation .

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

N-(4-cyanophenyl)-4-ethylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H10N4OS/c1-2-10-11(18-16-15-10)12(17)14-9-5-3-8(7-13)4-6-9/h3-6H,2H2,1H3,(H,14,17)

InChI Key

LJSDFMLUSZTKGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-cyanophenylhydrazine with ethyl cyanoacetate in the presence of a base, followed by cyclization with sulfur and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound with a thiadiazole ring and a cyanophenyl substituent with a carboxamide functional group attached to the thiadiazole, which increases the potential for biological activity. The ethyl group at the para position of the thiadiazole contributes to the compound's chemical properties, making it interesting for medicinal chemistry and agricultural applications.

Applications

This compound has diverse applications across various fields.

Pharmaceutical Applications

  • Anticancer Activity Studies have indicated that compounds with similar structures to this compound possess cytotoxic effects against various cancer cell lines. The presence of a thiadiazole moiety has been linked to enhanced anticancer activity because of its ability to interact with cellular targets involved in proliferation and apoptosis.
  • Antimicrobial Activity this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
  • Anti-inflammatory Properties The compound's structure suggests potential anti-inflammatory properties, as similar nitrogen-containing heterocycles have shown efficacy in modulating inflammatory pathways.

Agricultural Applications

  • Crop Protection this compound has been explored for use as a crop protection agent and has demonstrated effectiveness against phytopathogenic microorganisms.
  • Systemic Acquired Resistance Inducer Isotianil, a compound similar in structure to this compound, has been developed as a systemic acquired resistance inducer in plants.

Biological Activities and Interactions

  • Binding Affinities Interaction studies have revealed that this compound can interact with proteins involved in cancer pathways through hydrophobic and hydrogen bonding interactions. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
  • Mechanism of Action The chemical reactivity of this compound can be attributed to the electron-withdrawing nature of the cyanophenyl group and the nucleophilic character of the thiadiazole ring.

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
Isotianil (3, 4-dichloro-N-(2-cyanophenyl)-1, 2-thiazole-5-carboxamide)Thiazole ring; carboxamideDeveloped as a systemic acquired resistance inducer in plants.
1,2,3-Thiadiazole derivativesVarious substitutions on thiadiazoleBroad spectrum of biological activities including antimicrobial effects.
N-(phenyl)-1,2,3-thiadiazole derivativesSubstituted phenyl groupsExhibits significant anticancer activity across multiple cell lines.
N-(5-(ethylthio)- 1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide1,3,4-thiadiazole derivativeDisplayed antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Thiadiazole substituents : Methyl, ethyl, or phenyl groups at position 4.
  • Aryl/amine substituents: Cyano, diethylamino, trifluoromethyl, or heterocyclic groups on the phenyl ring.
Table 1: Structural Comparison
Compound Name Thiadiazole Substituent Aryl Substituent Key Applications
Target Compound 4-Ethyl 4-Cyanophenyl Hypothesized insecticidal
N-(4-Diethylaminophenyl)-4-phenyl analog (47n) 4-Phenyl 4-Diethylaminophenyl Synthetic intermediate
YM-59483 4-Methyl 4-[Trifluoromethyl pyrazolyl] Calcium signaling inhibitor
BTP-2 4-Methyl 4-[Trifluoromethyl pyrazolyl] Calcium channel modulator
Compound 8b (EBF analog) 4-Methyl 4-Cyanophenyl Aphid control (LC₅₀: 10.2 µg/mL)
Table 2: Activity Data from Analogs
Compound Bioactivity Efficacy (LC₅₀ or IC₅₀) Comparison to Target Compound
Compound 8b Aphicidal activity (Myzus persicae) 10.2 µg/mL Target’s ethyl group may enhance lipophilicity
Pymetrozine Commercial insecticide 7.1 µg/mL Target’s activity likely lower
YM-59483 Calcium signaling inhibition Not quantified Structural similarity suggests ion channel effects
  • Ethyl vs.
  • Cyano Group: The electron-withdrawing cyano group on the phenyl ring (shared with 8b) enhances electrophilicity, likely improving interactions with biological targets like insect acetylcholinesterase .

Physicochemical Properties

  • Electron Effects: The cyano group stabilizes the aryl ring via resonance, possibly enhancing stability in metabolic environments .

Biological Activity

N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, alongside relevant synthesis methods and molecular interactions.

Chemical Structure and Properties

The compound features a thiadiazole ring with a carboxamide functional group and a cyanophenyl substituent , which enhances its potential biological activity. The ethyl group at the para position of the thiadiazole contributes to its chemical reactivity and biological efficacy. The electron-withdrawing nature of the cyanophenyl group plays a crucial role in its interaction with biological targets.

1. Anticancer Activity

This compound has shown significant anticancer properties . Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research on thiadiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells, with increased apoptotic rates observed in MCF-7 breast cancer cells after treatment with related compounds .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of critical enzymes such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II , which are essential for cancer cell proliferation .

2. Antimicrobial Activity

The compound also exhibits promising antimicrobial properties , particularly against phytopathogenic microorganisms. Its effectiveness as a crop protection agent has been explored, demonstrating potential against various fungal pathogens .

Molecular Interaction Studies

Molecular docking studies reveal that this compound can interact with proteins involved in cancer pathways through hydrophobic and hydrogen bonding interactions. These studies are pivotal for understanding its mechanism of action and optimizing its pharmacological profile .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Thiadiazole Ring : Utilizing appropriate reagents to construct the thiadiazole core.
  • Introduction of Functional Groups : Sequential reactions to introduce the carboxamide and ethyl groups.

These methods enable efficient production while allowing modifications to enhance biological activity.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
IsotianilThiazole ring; carboxamideSystemic acquired resistance inducer in plants
1,2,3-Thiadiazole derivativesVarious substitutions on thiadiazoleBroad spectrum of biological activities including antimicrobial effects
N-(phenyl)-1,2,3-thiadiazole derivativesSubstituted phenyl groupsSignificant anticancer activity across multiple cell lines

The specific combination of functional groups in this compound enhances both its biological efficacy and application potential compared to similar compounds .

Q & A

Q. What are the key synthetic routes for N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of thiadiazole carboxamides typically involves cyclization reactions. For example, 1,3,4-thiadiazole derivatives are synthesized via condensation of intermediates like isothiocyanates with hydrazine derivatives, followed by cyclization in solvents like DMF using iodine and triethylamine . For the target compound, a plausible route includes:

Intermediate formation : React 4-cyanophenyl isocyanate with ethyl-substituted thiadiazole precursors.

Cyclization : Use iodine in DMF to promote sulfur elimination and ring closure.

Optimization : Adjust reaction time (1–3 minutes under reflux) and stoichiometry to maximize yield. Monitor purity via HPLC (≥95%) .

Q. How can researchers address low aqueous solubility of this compound in biological assays?

Methodological Answer: Low solubility is common in thiadiazole derivatives. Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) with sonication .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to the carboxamide moiety.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., ethyl group at C4, cyanophenyl at N1). Compare with PubChem data for analogous compounds .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: ~290.3 g/mol).
  • IR Spectroscopy : Identify characteristic bands (e.g., C≡N stretch at ~2200 cm1 ^{-1}) .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for thiadiazole carboxamides be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based assays for kinase inhibition).
  • Metabolic instability : Perform stability studies in liver microsomes.
  • Off-target effects : Use CRISPR-based gene knockout models to isolate target pathways .
  • Data cross-validation : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or HDACs). Validate with binding free energy calculations (ΔG ≤ -8 kcal/mol suggests high affinity) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Train models on thiadiazole derivatives to predict ADMET properties .

Q. How can researchers mitigate toxicity while maintaining efficacy?

Methodological Answer:

  • SAR Studies : Modify the ethyl or cyanophenyl groups to reduce hepatotoxicity. For example, replace ethyl with trifluoromethyl to enhance metabolic stability .
  • In Silico Tox Screening : Use ProTox-II to predict organ-specific toxicity (e.g., LD50_{50} > 500 mg/kg is preferable).
  • In Vivo Profiling : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis .

Q. What experimental designs are optimal for studying metabolic pathways?

Methodological Answer:

  • Isotope Labeling : Synthesize 14C^{14}C-labeled compound for tracking metabolites via LC-MS/MS.
  • CYP Inhibition Assays : Use human recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic liabilities.
  • Biliary Excretion Studies : Perform cannulation in rats to quantify fecal vs. urinary excretion .

Data Analysis and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Cross-Referencing : Compare with crystallographic data from analogous compounds (e.g., Acta Crystallographica reports) .
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous assignments (e.g., distinguishing thiadiazole C5 from carboxamide C=O) .
  • Collaborative Validation : Share raw data via platforms like Zenodo for peer verification .

Q. What statistical methods are suitable for dose-response studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC50_{50} ± SEM).
  • ANOVA with Tukey’s Test : Compare efficacy across dose groups (p < 0.05).
  • Bootstrap Analysis : Resample data 10,000× to estimate confidence intervals for EC50_{50} .

Stability and Storage

Q. What conditions ensure long-term stability of this compound?

Methodological Answer:

  • Storage : Keep at -20°C in argon-purged vials to prevent oxidation.
  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) for ambient storage.
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .

Advanced Applications

Q. Can this compound serve as a scaffold for dual-target inhibitors?

Methodological Answer: Yes. Strategies include:

  • Hybrid Design : Conjugate with known kinase inhibitors (e.g., imatinib-like moieties) via a polyethylene glycol linker.
  • Fragment-Based Screening : Use X-ray crystallography to identify binding hotspots for secondary targets .

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